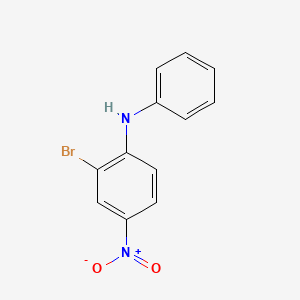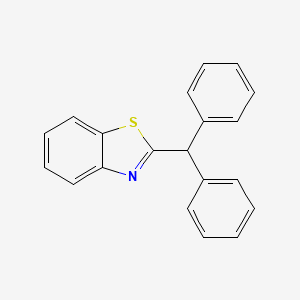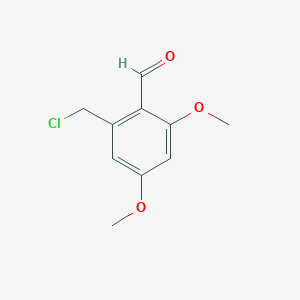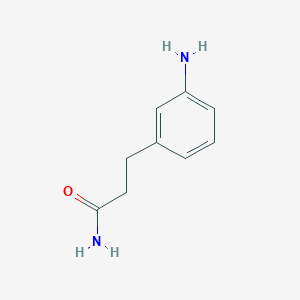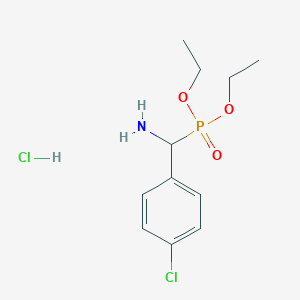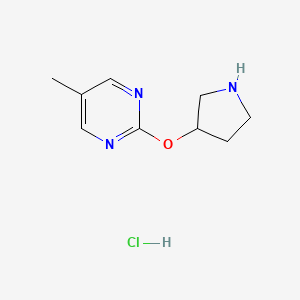
5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
Vue d'ensemble
Description
5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a chemical compound with the molecular formula C9H14ClN3O and a molecular weight of 215.68 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of 5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride involves a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .Physical And Chemical Properties Analysis
5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Applications De Recherche Scientifique
Antiviral Activity
Research has shown that derivatives of pyrrolo[2,3-d]pyrimidine, which are structurally related to 5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride, exhibit substantial antiviral properties against RNA viruses, highlighting the importance of structural modifications at the C-5 position for biological activity (Bergstrom et al., 1984). Another study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed marked inhibition of retrovirus replication in cell culture, demonstrating the potential of such derivatives in antiretroviral therapy (Hocková et al., 2003).
Anticancer Activity
A novel series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines were designed as nonclassical antifolates targeting thymidylate and purine nucleotide biosynthesis, showing micromolar to submicromolar antiproliferative potencies against a panel of tumor cell lines. This study illustrates the compound's potential in cancer treatment by inhibiting key biosynthetic pathways (Liu et al., 2015).
Biochemical Research
Derivatives of pyrimidine, such as 5-methylcytosine, play a significant role in DNA and RNA's structural and functional aspects. Studies have explored the synthesis, structural characterization, and biological activities of various pyrimidine derivatives, underscoring their importance in biochemical research and potential therapeutic applications (Wyatt, 1951; Cohen & Barner, 1957).
Safety And Hazards
The safety data sheet for 5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride suggests that it should be handled with care. If inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted .
Propriétés
IUPAC Name |
5-methyl-2-pyrrolidin-3-yloxypyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c1-7-4-11-9(12-5-7)13-8-2-3-10-6-8;/h4-5,8,10H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBDKLRIXWUGEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride | |
CAS RN |
1707358-54-0 | |
| Record name | Pyrimidine, 5-methyl-2-(3-pyrrolidinyloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707358-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1-Methyl-2-oxopyridin-3-yl)-3-[[1-(2-methylpropyl)piperidin-2-yl]methyl]urea](/img/structure/B1652946.png)
![N'-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-N,N-dimethyl-1-(1-methylpyrazol-4-yl)ethane-1,2-diamine](/img/structure/B1652947.png)
![N-[(2-Pyridin-2-yl-1,3-thiazol-5-yl)methyl]prop-2-en-1-amine](/img/structure/B1652949.png)
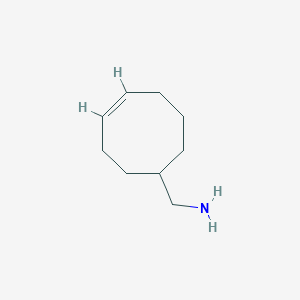
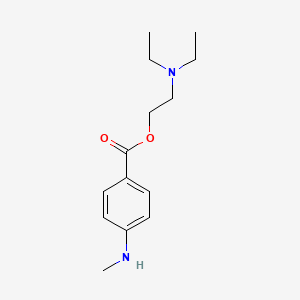
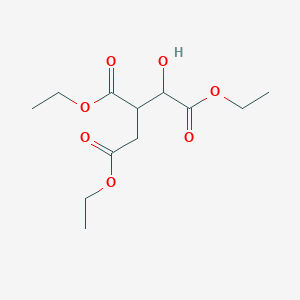
![1-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}pyridin-1-ium iodide](/img/structure/B1652960.png)
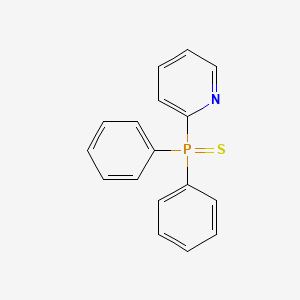
![t-Butyl [cis-3-(bromomethyl)cyclohexyl]carbamate](/img/structure/B1652963.png)
